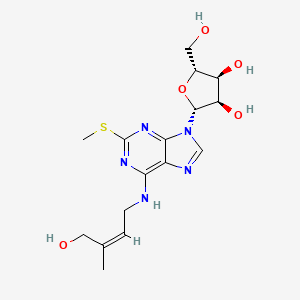

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

Description

2-Methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine (hereafter referred to by its full systematic name) is a modified nucleoside derivative of adenosine. It belongs to the isopentenyladenosine (iPA) family, characterized by a cis-4-hydroxy-Δ²-isopentenyl side chain at the N⁶ position of the adenine base and a methylthio (-SCH₃) group at the 2'-position of the ribose moiety . This compound is primarily found in transfer RNA (tRNA) of Enterobacteriaceae (e.g., Salmonella typhimurium) and plant-associated bacteria (Pseudomonas aeruginosa, Rhizobium leguminosarum), where it is positioned adjacent to the 3'-end of the anticodon loop . Its biological roles include modulating tRNA interactions with ribosomes, regulating transcription attenuation, and enhancing bacterial adaptation to iron-restricted environments .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3-/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSGVMSLPHELX-RFLXNSOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017780 | |

| Record name | 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52049-48-6 | |

| Record name | 2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52049-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine typically involves multi-step organic synthesis. The process begins with the protection of adenosine’s hydroxyl groups, followed by the introduction of the methylthio group at the 2-position. This is achieved through nucleophilic substitution reactions using methylthiolating agents under controlled conditions. The cis-4-hydroxy-Delta(2)-isopentenyl group is then introduced at the N6-position through a series of reactions involving isopentenylation and subsequent hydroxylation .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. scalable methods involve the use of automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of modified nucleosides. These methods leverage advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the cis-4-hydroxy-Delta(2)-isopentenyl moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the double bond in the isopentenyl group.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can result in saturated hydrocarbons .

Scientific Research Applications

tRNA Modification

The compound is identified as a significant post-transcriptional modification in transfer RNA (tRNA). It plays a crucial role in the stability and functionality of tRNAs, influencing protein synthesis. Studies have shown that 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is formed through the enzymatic action of MiaE, a tRNA-diiron monooxygenase, which hydroxylates 2-methylthio-N(6)-(cis-4-hydroxyisopentenyl)adenosine .

Key Findings:

- The presence of this modification enhances the efficiency of translation by stabilizing tRNA structures.

- It has been detected in various organisms, including Salmonella typhimurium, confirming its evolutionary significance in cellular processes .

Anticancer Activity

Research indicates that nucleoside analogs, including those modified with methylthio groups, exhibit anticancer properties. The structural modifications can enhance the cytotoxic effects against certain cancer cell lines by interfering with cellular signaling pathways related to cell proliferation and survival .

Case Studies:

- A study on cytokinin ribosides demonstrated that modifications similar to those found in this compound could lead to improved anticancer activity compared to unmodified counterparts .

Drug Development

The compound's unique structural features make it a candidate for drug development, particularly in designing new therapeutics targeting specific biological pathways. Its ability to modulate tRNA function suggests potential applications in gene therapy and synthetic biology.

Applications:

- As a tool for studying RNA modifications and their effects on gene expression.

- In the development of novel chemotherapeutic agents that exploit its nucleoside properties to target cancer cells selectively.

Data Tables

Mechanism of Action

The compound exerts its effects by modifying the anticodon loop of tRNA, enhancing the accuracy and efficiency of codon-anticodon pairing during translation. This modification is essential for proper mitochondrial protein synthesis and energy metabolism. The molecular targets include mitochondrial elongation factors and other components of the translation machinery .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is part of a broader family of isopentenyladenosine derivatives. Key structural analogs include:

Functional Distinctions

- Cytokinin Activity: Unlike trans-zeatin riboside and iPA, which are potent plant cytokinins, 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine lacks significant cytokinin activity due to its restricted distribution in bacterial tRNA .

- Biological Localization : This compound is exclusive to bacterial tRNA (e.g., Enterobacteriaceae), whereas io⁶A and trans-zeatin derivatives are prevalent in plants and fungi .

Research Findings

- Bacterial Adaptation: In Salmonella typhimurium, 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine is upregulated under iron restriction, suggesting a role in stress adaptation .

- Enzymatic Specificity : The hydroxylation at the cis-4 position distinguishes it from trans-zeatin riboside, which is hydroxylated in the trans configuration and shows higher cytokinin activity in plants .

- Structural Stability: The methylthio group increases resistance to enzymatic degradation compared to io⁶A, as demonstrated in Pseudomonas aeruginosa tRNA studies .

Data Tables

Table 1: Molecular Properties of Key Compounds

Biological Activity

2-Methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine (commonly referred to as msms2ioA37) is a modified nucleoside identified in tRNA from Salmonella typhimurium. This compound plays a significant role in various biological processes, particularly in the regulation of gene expression, protein synthesis, and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a unique modification at the N6 position of adenosine, which is crucial for its biological function. The presence of the methylthio and cis-4-hydroxyisopentenyl groups enhances its stability and interaction with various biomolecules.

- tRNA Modification : The compound is involved in post-transcriptional modifications of tRNA, which are essential for proper tRNA folding and function. Modifications like msms2ioA37 can influence the accuracy of translation and the efficiency of protein synthesis .

- Polyamine Metabolism : It has been shown that 2-methylthio derivatives can interact with enzymes involved in polyamine biosynthesis, such as S-adenosylmethionine decarboxylase (AdoMetDC). This interaction may alter the levels of polyamines in cells, affecting cell growth and differentiation .

- Anticancer Potential : Preliminary studies indicate that modified cytokinins, including those related to 2-methylthio derivatives, exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

- Effect on Salmonella typhimurium : Research has demonstrated that msms2ioA37 is synthesized via a diiron monooxygenase enzyme (MiaE) in Salmonella typhimurium. This modification enhances the stability and functionality of tRNAs under stress conditions, suggesting a protective role against environmental challenges .

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have shown that compounds related to 2-methylthio derivatives possess varying degrees of cytotoxicity. For instance, certain derivatives have been reported to have median GI50 values as low as 0.65 µM against NCI60 cell lines, indicating significant anticancer activity .

Data Summary

Q & A

Basic Question: What are the primary analytical methods for identifying and quantifying 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine in biological samples?

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this modified nucleoside. Key steps include:

- Sample Preparation : Use enzymatic digestion (e.g., nuclease P1) to hydrolyze tRNA into nucleosides .

- Chromatography : Employ reverse-phase columns (C18) with mobile phases like 0.1% formic acid in water/acetonitrile gradients to resolve isomers.

- Mass Spectrometry : Monitor transitions for the precursor ion ([M+H]⁺ = 398.1493) and product ions (e.g., m/z 136.0 for adenine base) in multiple reaction monitoring (MRM) mode .

Data Table :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₅O₅S |

| Exact Mass (Da) | 397.1420 |

| Ionization Mode | Positive ESI |

| Retention Time (min) | ~12.5 (method-dependent) |

Advanced Question: How can isotopic labeling be utilized to study the biosynthesis of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine in tRNA?

Methodological Answer :

Stable isotope tracing (e.g., ¹³C/¹⁵N-labeled precursors) combined with tRNA sequencing provides mechanistic insights:

- Isotope Incorporation : Feed cells with labeled methionine (for methylthio group) or mevalonate (for isopentenyl moiety) .

- tRNA Isolation : Purify tRNA via size-exclusion chromatography or commercial kits.

- LC-MS/MS Analysis : Compare isotopic enrichment in nucleoside profiles to map biosynthetic pathways .

- Contradiction Resolution : Discrepancies in labeling efficiency may arise from competing pathways (e.g., salvage vs. de novo synthesis), requiring kinetic modeling .

Basic Question: What structural features distinguish 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine from related tRNA modifications?

Methodological Answer :

Key discriminators include:

- Side Chain : The cis-4-hydroxyisopentenyl group at N⁶, confirmed by NMR (e.g., δ 5.2 ppm for olefinic protons) .

- Methylthio Group : A sulfur-containing substituent at C2, detectable via sulfur-specific MS/MS fragmentation patterns .

Comparison Table :

| Modification | Position | Key Functional Groups |

|---|---|---|

| ms²io⁶A (target) | N⁶, C2 | cis-hydroxyisopentenyl, methylthio |

| ms²t⁶A | N⁶, C2 | Threonylcarbamoyl, methylthio |

| i⁶A | N⁶ | Isopentenyl (no sulfur) |

Advanced Question: How can conflicting data on the thermodynamic stability of tRNA containing 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine be reconciled?

Methodological Answer :

Contradictions in melting temperature (Tm) studies often stem from:

- Context Dependence : Stability varies with tRNA sequence and secondary structure. Use in vitro transcribed tRNA with site-specific modifications to control variables .

- Buffer Conditions : Mg²⁺ concentration and pH significantly affect Tm. Standardize conditions (e.g., 10 mM MgCl₂, pH 7.0) .

- Technique Limitations : Differential scanning calorimetry (DSC) vs. UV melting curves may yield divergent results. Cross-validate using both methods .

Basic Question: What role does 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine play in translational fidelity?

Methodological Answer :

This modification enhances codon-anticodon interactions in tRNA, particularly for ANN codons. Methodological approaches to study this include:

- Ribosome Profiling : Compare translation efficiency in wild-type vs. modification-deficient strains .

- Toeprinting Assays : Assess ribosome stalling at specific codons using primer extension inhibition .

Key Finding : Knockout of the modifying enzyme MiaE reduces translational accuracy by 40% in E. coli .

Advanced Question: What strategies optimize the chemical synthesis of 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine for structural-activity studies?

Methodological Answer :

Challenges include stereoselective introduction of the cis-hydroxyisopentenyl group and sulfur methylation:

- Stepwise Synthesis :

- Introduce isopentenyl via alkylation of 6-chloropurine riboside.

- Epoxidize the double bond, followed by acid-catalyzed hydrolysis to yield cis-diol .

- Methylthiolation using dimethyl disulfide and radical initiators .

- Contradiction Management : Competing transesterification during epoxide opening requires strict temperature control (-20°C) .

Basic Question: How is 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine implicated in bacterial stress response pathways?

Methodological Answer :

Use transcriptomics and modification mapping under stress conditions (e.g., oxidative stress):

- qRT-PCR : Quantify expression of MiaE (modification enzyme) under H₂O₂ treatment .

- Phenotypic Screening : Compare growth rates of wild-type and MiaE-mutant strains in stress media .

Data Insight : MiaE expression increases 3-fold under oxidative stress, correlating with enhanced tRNA modification levels .

Advanced Question: What computational models predict the interaction between 2-methylthio-N⁶-(cis-4-hydroxy-Δ²-isopentenyl)adenosine and ribosomal decoding centers?

Methodological Answer :

Molecular dynamics (MD) simulations coupled with quantum mechanics/molecular mechanics (QM/MM):

- Docking : Use AutoDock Vina to model modified tRNA into the 30S ribosomal subunit .

- Free Energy Calculations : Compute binding affinities using MM-PBSA for wild-type vs. modified tRNA .

Contradiction Note : Force field inaccuracies for sulfur-containing groups may require parameter optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.